alnespirone
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Overview
Description
alnespirone is a complex organic compound with the molecular formula C26H38N2O4 and a molecular weight of 442.6 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a chroman moiety and an azaspirodecane core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of alnespirone involves multiple steps, typically starting with the preparation of the chroman moiety. The chroman derivative is then reacted with a propylamine derivative under specific conditions to form the intermediate. This intermediate undergoes further reactions, including spirocyclization, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
alnespirone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
alnespirone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of alnespirone involves its interaction with specific molecular targets and pathways. The chroman moiety may interact with enzymes or receptors, modulating their activity. The azaspirodecane core can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
alnespirone can be compared with other similar compounds, such as:
- 8-[4-[Propyl(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione
- 8-[4-[3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-yl(propyl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione
These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chroman and azaspirodecane moieties in this compound contributes to its distinct properties and potential advantages in research and industry .
Properties
IUPAC Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLULNTXJPATBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869883 |
Source
|
Record name | 8-{4-[(5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)(propyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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